Methanone, cyclopentyl(4-hydroxyphenyl)-
Description
BenchChem offers high-quality Methanone, cyclopentyl(4-hydroxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanone, cyclopentyl(4-hydroxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
54758-33-7 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
cyclopentyl-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C12H14O2/c13-11-7-5-10(6-8-11)12(14)9-3-1-2-4-9/h5-9,13H,1-4H2 |
InChI Key |
VGULCIARSYSASL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysts
-
Solvents : 1,2-Dichloroethane or toluene, which stabilize the acylium ion intermediate.
-
Temperature : 0–25°C to minimize side reactions (e.g., polyacylation).
-
Dissolve phenol (1.0 eq) and cyclopentyl acyl chloride (1.1 eq) in 1,2-dichloroethane.
-
Add AlCl₃ (1.5 eq) at 0–5°C under nitrogen.
-
Stir at 20–25°C for 3 hours.
-
Quench with ice-water, extract with ethyl acetate, and recrystallize.
Challenges and Solutions
-
Corrosive Catalysts : Replace AlCl₃ with recyclable ionic liquids (e.g., [BMIM]Cl-AlCl₃) to improve safety.
-
Regioselectivity : The para position is favored due to electron-donating effects of the hydroxyl group, minimizing ortho byproducts.
Claisen-Schmidt Condensation with Cyclopentylmethyl Ketones
This method involves base-catalyzed condensation between 4-hydroxybenzaldehyde and cyclopentylmethyl ketones.
Reaction Optimization
-
Mix 4-hydroxybenzaldehyde (1.0 eq) and cyclopentylmethyl ketone (1.2 eq) in ethanol.
-
Add 10% NaOH (2.0 eq) and reflux for 5 hours.
-
Acidify with HCl, filter, and purify via column chromatography.
Side Reactions
-
Over-condensation : Controlled by stoichiometric excess of ketone.
-
Oxidation : Use nitrogen atmosphere to prevent quinone formation.
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling offers a modular approach.
Key Steps
-
Boronated Precursor : 4-Hydroxyphenylboronic acid.
-
Combine 4-hydroxyphenylboronic acid (1.0 eq), cyclopentyl bromide (1.1 eq), Pd(PPh₃)₄ (2 mol%), and K₂CO₃ (2.0 eq) in dioxane.
-
Heat at 90°C for 12 hours.
-
Extract with DCM, dry, and concentrate.
Limitations
-
Cost : Palladium catalysts increase expense.
-
Purification : Silica gel chromatography required to remove residual boronates.
Reductive Alkylation of 4-Hydroxybenzophenone
Hydrogenation of preformed ketones with cyclopentyl groups offers an alternative route.
Hydrogenation Conditions
-
Dissolve 4-hydroxybenzophenone (1.0 eq) and cyclopentanol (1.5 eq) in methanol.
-
Add 10% Pd/C (0.1 eq) and stir under H₂ at 50°C for 6 hours.
-
Filter and concentrate to isolate product.
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Key Advantage |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 78–86 | Low | High | High regioselectivity |
| Claisen-Schmidt | 65–75 | Moderate | Moderate | Mild conditions |
| Suzuki-Miyaura Coupling | 60–70 | High | Low | Modular substrate scope |
| Reductive Alkylation | 55–65 | Moderate | High | Avoids harsh acids |
Emerging Techniques and Green Chemistry
-
Microwave Assistance : Reduces reaction time by 50–70% for Friedel-Crafts and Claisen-Schmidt methods.
-
Biocatalysis : Lipase-mediated acylations in non-aqueous media show promise for enantioselective synthesis.
Industrial Considerations
Q & A
Basic Research Questions
What experimental strategies are recommended for synthesizing Methanone, cyclopentyl(4-hydroxyphenyl)- with high purity?
Answer:
Synthesis typically involves nucleophilic substitution or Friedel-Crafts acylation. Key steps include:
- Cyclopentyl Group Introduction : React 4-hydroxyphenyl precursor with cyclopentylmagnesium bromide under anhydrous conditions (THF, 0–5°C), followed by quenching with NH₄Cl .
- Acylation : Use acetyl chloride or benzoyl chloride derivatives in the presence of AlCl₃ as a catalyst .
- Purification : Recrystallization from methanol (yield: 86%) and characterization via XRD to confirm crystallinity and hydrogen bonding patterns (e.g., O–H···N interactions) .
Critical Considerations : Optimize stoichiometry to avoid side products like chlorinated byproducts (common in halogenated aryl systems) .
How can researchers verify the structural integrity of Methanone, cyclopentyl(4-hydroxyphenyl)- post-synthesis?
Answer:
Use a multi-spectral approach:
- X-ray Diffraction (XRD) : Resolve bond angles (e.g., C–O–C at ~121.0°) and dihedral angles between aromatic rings to confirm spatial arrangement .
- NMR Spectroscopy :
- IR Spectroscopy : Detect C=O stretch (~1680 cm⁻¹) and O–H stretch (~3200 cm⁻¹) .
Data Validation : Cross-reference with NIST thermochemical databases (e.g., ΔfH°solid values) to ensure consistency .
Advanced Research Questions
What computational methods are effective for predicting the biological activity of Methanone, cyclopentyl(4-hydroxyphenyl)-?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., estrogen receptors) based on the compound’s 4-hydroxyphenyl motif, a known pharmacophore .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to compute electrostatic potential maps, identifying nucleophilic/electrophilic regions .
- QSAR Models : Train models using descriptors like logP (predicted ~3.2) and molar refractivity to predict antimicrobial activity (e.g., Gram-positive IC₅₀) .
Limitations : Address discrepancies between in silico predictions and empirical bioassays by adjusting solvation parameters .
How can researchers resolve contradictions in thermochemical data for this compound?
Answer:
Contradictions may arise from differing experimental conditions (e.g., solvent polarity, temperature). Mitigation strategies:
- Re-evaluate Phase Change Data : Compare ΔvapH values (e.g., 72.0 kJ/mol) from NIST with in-house calorimetry under controlled humidity .
- Error Analysis : Apply Gaussian error propagation to ΔrG° (±8.4 kJ/mol) and ΔrH° (±8.8 kJ/mol) from gas-phase ion energetics studies .
- Reference Standards : Use certified impurities (e.g., Fenofibric Acid, CAS 42017-89-0) to calibrate instruments and validate reproducibility .
What reaction pathways are feasible for functionalizing Methanone, cyclopentyl(4-hydroxyphenyl)-?
Answer:
- Oxidation : Treat with SeO₂ in water to deprotect acetyl groups or oxidize cyclopentyl to ketone derivatives .
- Electrophilic Substitution : Introduce halogens (Br, Cl) at the 4-hydroxyphenyl ring using FeCl₃ catalysis .
- Reduction : Hydrogenate the carbonyl group with Pd/C (H₂, 50 psi) to yield secondary alcohols .
Mechanistic Insights : Monitor reaction progress via GC-MS (retention index: ~1694 on polydimethyl siloxane columns) .
Data Analysis & Validation
How should researchers handle spectral data discrepancies in UV/Vis studies?
Answer:
- Solvent Effects : Re-measure λmax in standardized solvents (e.g., 10% CCl₄ for 5000–1330 cm⁻¹) to minimize shifts from polarity .
- Baseline Correction : Use Kubelka-Munk transformation for diffuse reflectance spectra in solid-state studies .
Documentation : Archive raw spectra (e.g., JCAMP-DX files) for peer validation .
What strategies improve reproducibility in crystallography studies of this compound?
Answer:
- Crystal Growth : Use slow evaporation from methanol/acetone (1:1) to obtain monoclinic crystals (space group P1, Z=2) .
- Data Collection : Apply SAINT for integration and SADABS for absorption correction (Rint < 0.076) .
- Refinement : Use SHELXL-97 with anisotropic displacement parameters for non-H atoms (R1 < 0.05) .
Advanced Methodological Challenges
How can isotope labeling enhance mechanistic studies of this compound’s reactivity?
Answer:
- ¹³C Labeling : Synthesize ¹³C-enriched carbonyl groups to track acyl transfer pathways via 2D NMR (HSQC) .
- Deuterium Exchange : Replace phenolic –OH with D₂O to study protonation states in reaction intermediates .
Applications : Elucidate keto-enol tautomerism kinetics using stopped-flow spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
